Darglitazon

Übersicht

Beschreibung

Darglitazone is an agent belonging to the glitazone class of antidiabetic agents with antihyperglycemic and anti-inflammatory activities. Darglitazone may be able to abrogate acute cerebral inflammatory responses via its suppression of proinflammatory gene expression.

Wissenschaftliche Forschungsanwendungen

PPAR-γ-Agonist

Darglitazon ist ein Mitglied der Thiazolidindion-Klasse von Medikamenten und ein Agonist des Peroxisomen-Proliferator-aktivierten Rezeptors-γ (PPAR-γ), einem „Waisen“-Mitglied der Superfamilie der nukleären Rezeptor-Transkriptionsfaktoren . Das bedeutet, dass es an PPAR-γ binden und es aktivieren kann, was verschiedene Auswirkungen auf den Körper haben kann.

Insulin-Sensibilisator

This compound hat eine Vielzahl von insulin-sensibilisierenden Wirkungen . Es kann die glykämische Kontrolle verbessern, was für die Kontrolle des Blutzuckerspiegels vorteilhaft ist, insbesondere bei Menschen mit Typ-2-Diabetes mellitus .

Lipidemische Kontrolle

Zusätzlich zu seinen Auswirkungen auf den Blutzucker kann this compound auch die lipidemische Kontrolle verbessern . Das bedeutet, dass es helfen kann, den Spiegel von Lipiden (Fetten) im Blut zu regulieren, was für die Herz-Kreislauf-Gesundheit wichtig ist.

Behandlung von Stoffwechselstörungen

This compound wurde von Pfizer als Behandlung von Stoffwechselstörungen wie Typ-2-Diabetes mellitus erforscht . Seine insulin-sensibilisierenden und lipidemischen Kontrollwirkungen machen es möglicherweise nützlich für die Behandlung dieser Erkrankungen.

Reduzierung von Entzündungsreaktionen

In einer Studie wurde festgestellt, dass this compound die beeinträchtigte proinflammatorische Reaktion(en) bei diabetischen Mäusen nach 4 Stunden wiederherstellte, aber die nachfolgenden Entzündungsreaktionen nach 8 und 24 Stunden sowohl bei Kontroll- als auch bei diabetischen Mäusen unterdrückte . Dies deutet darauf hin, dass this compound möglicherweise verwendet werden könnte, um Entzündungsreaktionen bei bestimmten Erkrankungen zu modulieren.

Neuroprotektive Wirkungen

Es wurde gezeigt, dass this compound die Infarktgröße bei diabetischen Mäusen nach einem hypoxisch-ischämischen (H/I)-Insult reduziert . Dies deutet darauf hin, dass this compound neuroprotektive Wirkungen haben könnte, was es möglicherweise nützlich für die Behandlung von Erkrankungen wie Schlaganfall oder anderen Formen von Hirnverletzungen macht.

Wirkmechanismus

Target of Action

Darglitazone is a member of the thiazolidinedione class of drugs and primarily targets the peroxisome proliferator-activated receptor-γ (PPAR-γ) . PPAR-γ is an orphan member of the nuclear receptor superfamily of transcription factors .

Mode of Action

As an agonist of PPAR-γ, Darglitazone binds to this receptor, activating it . This activation leads to a variety of insulin-sensitizing effects, such as improving glycemic and lipidemic control .

Biochemical Pathways

The activation of PPAR-γ by Darglitazone influences several biochemical pathways. It enhances insulin-mediated suppression of systemic free fatty acid mobilization while increasing the capacity to mobilize free fatty acids during fasting . It also increases free fatty acid trafficking into adipose tissue by increasing the ability of adipose tissue to take up and store free fatty acids .

Pharmacokinetics

It is known that darglitazone is more orally potent in restoring euglycemia compared to other thiazolidinediones .

Result of Action

Darglitazone’s action results in a variety of molecular and cellular effects. It has been shown to restore euglycemia and normalize elevated corticosterone, triglycerides, and very-low-density lipoprotein levels . In addition, Darglitazone treatment has been associated with a reduction in infarct size in certain models .

Action Environment

The efficacy and stability of Darglitazone’s action can be influenced by various environmental factors. For instance, in a study involving obese subjects, Darglitazone was administered once a day for 14 days, resulting in significant metabolic effects . This suggests that the patient’s metabolic state and the timing of drug administration can impact the effectiveness of Darglitazone.

Biochemische Analyse

Biochemical Properties

Darglitazone interacts with PPAR-γ, a nuclear receptor that plays a crucial role in the regulation of genes involved in glucose and lipid metabolism . The interaction between Darglitazone and PPAR-γ leads to the activation of the receptor, which in turn regulates the transcription of genes involved in insulin sensitivity .

Cellular Effects

Darglitazone exerts its effects on various types of cells, primarily by influencing cell function through its impact on cell signaling pathways and gene expression. It improves glycemic control by enhancing the sensitivity of cells to insulin . This is achieved by modulating the activity of PPAR-γ, which influences the expression of genes involved in glucose and lipid metabolism .

Molecular Mechanism

The molecular mechanism of Darglitazone involves its binding to PPAR-γ, leading to the activation of this nuclear receptor . This activation influences the transcription of genes involved in glucose and lipid metabolism, thereby improving insulin sensitivity .

Temporal Effects in Laboratory Settings

It is known that Darglitazone has a potent effect on improving insulin sensitivity, which is a long-term effect observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that Darglitazone has a potent effect on improving insulin sensitivity, which is observed even at low doses .

Metabolic Pathways

Darglitazone is involved in the metabolic pathway of glucose and lipid metabolism, primarily through its interaction with PPAR-γ . This interaction leads to the activation of PPAR-γ, which in turn regulates the transcription of genes involved in these metabolic pathways .

Transport and Distribution

It is known that Darglitazone exerts its effects primarily through its interaction with PPAR-γ, which is a nuclear receptor .

Subcellular Localization

The subcellular localization of Darglitazone is primarily in the nucleus, where it interacts with PPAR-γ to exert its effects . This interaction leads to the activation of PPAR-γ, which in turn regulates the transcription of genes involved in glucose and lipid metabolism .

Eigenschaften

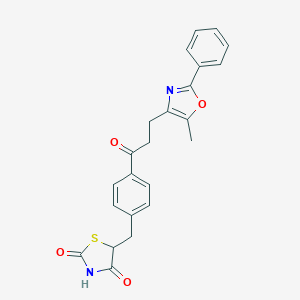

IUPAC Name |

5-[[4-[3-(5-methyl-2-phenyl-1,3-oxazol-4-yl)propanoyl]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4S/c1-14-18(24-22(29-14)17-5-3-2-4-6-17)11-12-19(26)16-9-7-15(8-10-16)13-20-21(27)25-23(28)30-20/h2-10,20H,11-13H2,1H3,(H,25,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKNSPHAFATFNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCC(=O)C3=CC=C(C=C3)CC4C(=O)NC(=O)S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057644 | |

| Record name | Darglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141200-24-0 | |

| Record name | Darglitazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141200-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Darglitazone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141200240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Darglitazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14034 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Darglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DARGLITAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AVP9C03Z3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

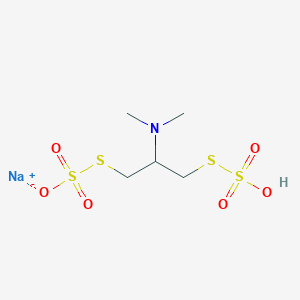

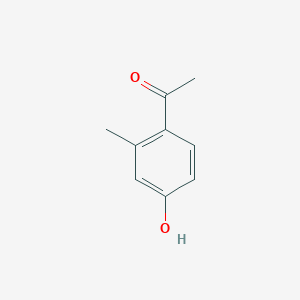

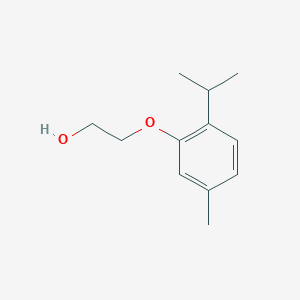

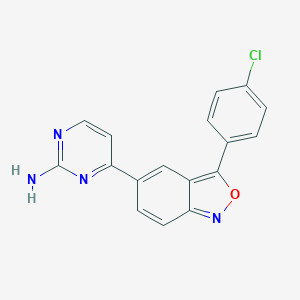

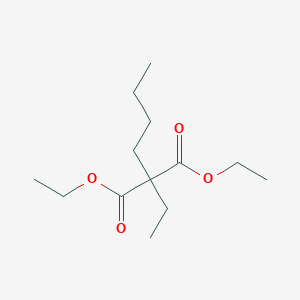

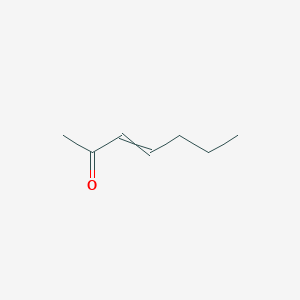

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine](/img/structure/B57627.png)